molecular formula C9H16O5 B1626287 Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside CAS No. 4594-60-9

Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside

Cat. No.: B1626287
CAS No.: 4594-60-9
M. Wt: 204.22 g/mol
InChI Key: KHWJEUGTHXRSES-ULAWRXDQSA-N
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Description

Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside is a synthetic monosaccharide derivative. It is commonly used in biochemical research and various industrial applications due to its unique structural properties. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 3 and 4 positions of the arabinopyranoside ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside typically involves the protection of the hydroxyl groups on the arabinopyranoside ring. One common method includes the reaction of methyl b-D-arabinopyranoside with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of the isopropylidene-protected product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycosides.

    Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: It is a precursor in the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside involves its interaction with specific enzymes and receptors in biological systems. The isopropylidene group provides stability and protection to the molecule, allowing it to participate in various biochemical pathways without premature degradation. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-O-isopropylidene-b-L-arabinopyranoside: Similar in structure but differs in the stereochemistry of the arabinopyranoside ring.

    Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Another isopropylidene-protected monosaccharide with different hydroxyl group positions.

Uniqueness

Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside is unique due to its specific protective group arrangement, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications where precise control over reactivity is required.

Properties

IUPAC Name

(3aR,6R,7S,7aS)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5-8,10H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWJEUGTHXRSES-ULAWRXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(C(C2O1)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CO[C@H]([C@H]([C@@H]2O1)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473119
Record name Methyl 3,4-O-(1-methylethylidene)-beta-D-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4594-60-9
Record name Methyl 3,4-O-(1-methylethylidene)-beta-D-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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